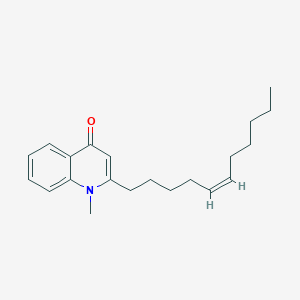
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a quinolinone core with a methyl group at the 1-position and an undecenyl side chain at the 2-position, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core through the cyclization of an appropriate precursor. The undecenyl side chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Key factors include the choice of solvents, temperature control, and the use of catalysts to drive the reactions to completion.
化学反応の分析
Types of Reactions
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinone core can bind to active sites, inhibiting or modulating the activity of the target. The undecenyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
4(1H)-Quinolinone: The parent compound without the methyl and undecenyl substitutions.
1-Methyl-4(1H)-Quinolinone: A similar compound with only the methyl group at the 1-position.
2-(5Z)-5-Undecen-1-yl-4(1H)-Quinolinone: A compound with only the undecenyl side chain at the 2-position.
Uniqueness
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is unique due to the combination of the quinolinone core, the methyl group, and the undecenyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H29NO |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
1-methyl-2-[(Z)-undec-5-enyl]quinolin-4-one |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h7-8,12-13,15-17H,3-6,9-11,14H2,1-2H3/b8-7- |
InChIキー |
JWKBGGZMJGQAIK-FPLPWBNLSA-N |
異性体SMILES |
CCCCC/C=C\CCCCC1=CC(=O)C2=CC=CC=C2N1C |
正規SMILES |
CCCCCC=CCCCCC1=CC(=O)C2=CC=CC=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















